1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene
Description
Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Materials Science Research
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org Found naturally in fossil fuels like coal and crude oil, they are also formed during the incomplete combustion of organic materials. wikipedia.orgepa.gov In materials science, the significance of PAHs stems from their rigid, planar structures and extensive π-conjugated electron systems. arizona.edusemanticscholar.org These characteristics are foundational to their use in organic electronics.
The delocalized π-electrons in PAHs facilitate charge transport, making them suitable for semiconductor applications. researchgate.netyoutube.com Their inherent thermal and chemical stability contributes to the durability of devices fabricated from them. researchgate.netresearchgate.net Furthermore, the ability to chemically modify PAHs allows for the fine-tuning of their electronic and optical properties, making them versatile building blocks for a wide array of functional materials, from organic light-emitting diodes (OLEDs) to organic field-effect transistors (OFETs) and solar cells. arizona.eduresearchgate.netresearchgate.net
Overview of Pyrene (B120774) Core in Organic Semiconductor and Photonic Material Design
Among the vast family of PAHs, pyrene stands out as a particularly attractive building block for organic electronics and photonics. researchgate.net The pyrene core, consisting of four fused benzene (B151609) rings, possesses a unique combination of desirable properties, including high charge carrier mobility, excellent thermal and chemical stability, and strong fluorescence in the blue region of the visible spectrum. researchgate.netresearchgate.net Its rigid and planar structure promotes ordered molecular packing, which is crucial for efficient charge transport in semiconductor devices. semanticscholar.orgresearchgate.net
The intrinsic photophysical properties of pyrene have made it a chromophore of choice in both fundamental and applied research. researchgate.netepa.gov Its high photoluminescence quantum yield is a key attribute for its use in light-emitting applications. researchgate.net Researchers have successfully incorporated the pyrene core into various electronic components, including OLEDs, OFETs, and organic photovoltaics. arizona.eduresearchgate.net The ability to modify the pyrene structure at multiple positions allows scientists to control its molecular architecture, thereby tuning its properties for specific functions, such as hole transport or light emission. researchgate.netnih.gov
Rational Design Principles for Pyrene Derivatives in Academic Inquiry
The versatility of the pyrene core is fully realized through rational chemical design. The modification of pyrene's structure by attaching different functional groups allows for precise control over its molecular and electronic properties. researchgate.net Key design principles include:
Substitution Pattern: The positions at which substituents are attached to the pyrene ring significantly influence the resulting molecule's properties. Electrophilic substitution preferentially occurs at the 1, 3, 6, and 8 positions. Modifying these positions has a profound impact on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern the electronic and optical characteristics of the material. nih.gov
Functional Groups: Introducing electron-donating or electron-accepting groups can fine-tune the electro-optical properties. researchgate.net For instance, attaching electron-donating groups can raise the HOMO level, facilitating hole injection in OLEDs. acs.org
Steric Hindrance: Adding bulky substituents is a common strategy to prevent the formation of aggregates (excimers), which can quench fluorescence and are often detrimental to the performance of light-emitting devices. This steric functionalization helps maintain high fluorescence quantum yields in the solid state. core.ac.uk
Solubility: Attaching flexible alkyl chains, such as the hexyloxy groups in the target compound, enhances solubility in common organic solvents. nih.govresearchgate.net This is a critical feature for enabling solution-based processing techniques for device fabrication, which can be more cost-effective than vacuum deposition methods. acs.org
Through these principles, pyrene derivatives can be engineered for a range of applications, from serving as the active emitting layer in OLEDs to acting as the charge-transporting material in transistors. researchgate.netacs.org
Contextualization of 1,3,6,8-Tetrasubstituted Pyrene Architectures in Advanced Chemical Research
The 1,3,6,8-tetrasubstituted pyrene architecture is a cornerstone of pyrene chemistry for materials science. This substitution pattern is synthetically accessible, often starting from the precursor 1,3,6,8-tetrabromopyrene (B107014), which can be readily coupled with various functional groups via reactions like the Suzuki coupling. semanticscholar.orgnih.gov This accessibility allows for the creation of a diverse library of star-shaped molecules. nih.gov
The specific compound, 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene , belongs to the class of 1,3,6,8-tetraarylpyrenes. In this structure, four phenyl rings are attached to the pyrene core, and each phenyl ring is further functionalized with a hexyloxy (-OC₆H₁₃) chain. This design incorporates several key features:
The tetra-aryl substitution provides steric bulk that inhibits π–π stacking between the pyrene cores of adjacent molecules, which is crucial for achieving high solid-state fluorescence. core.ac.uk
The hexyloxy chains serve two primary purposes: they significantly improve the material's solubility for solution-based device fabrication, and the oxygen atom acts as a mild electron-donating group, influencing the electronic properties. acs.orgnih.gov
Research on analogous compounds provides insight into the expected properties and performance. For example, a closely related material, 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, has been successfully used as the active emitting layer in solution-processed OLEDs, demonstrating bright, deep-blue emission with promising efficiency and brightness. acs.orgnih.govfigshare.com This highlights the potential of the 1,3,6,8-tetrakis(alkoxyphenyl)pyrene family, including the hexyloxy derivative, as high-performance, solution-processable materials for next-generation blue OLEDs.
Table 1: Physicochemical and Electronic Properties of 1,3,6,8-Tetrasubstituted Pyrene Derivatives
| Compound Name | Molecular Formula | HOMO Level (eV) | Application/Key Finding | Reference(s) |
|---|---|---|---|---|
| 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene | C₅₂H₅₀O₄ | -5.20 | Used as an active emitting layer in solution-processed blue OLEDs with high brightness. | acs.orgnih.govfigshare.com |
| 1,3,6,8-tetrakis(4-formylphenyl)pyrene | C₄₄H₂₆O₄ | Not specified | Used as a building block for Covalent Organic Frameworks (COFs) for gas uptake and energy storage. | ossila.comcd-bioparticles.netchemblink.comnih.gov |
| 1,3,6,8-tetrakis(4-methoxyphenyl)pyrene | C₄₄H₃₄O₄ | -5.15 | Suitable for OLED applications due to its energy levels matching well with hole injection layers. | acs.orgnih.gov |
| 1,3,6,8-tetrakis((4-pentylphenyl)ethynyl)pyrene | C₈₄H₈₆ | Not specified | Synthesized via Sonogashira coupling; self-assembles into microwires with potential optoelectronic applications. | semanticscholar.org |
| 1,3,6,8-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene | C₄₀H₅₀B₄O₈ | Not specified | Used in neutron detection and as a precursor for conjugated microporous polymers for photocatalysis. | ossila.com |
Table 2: Photophysical Properties of Selected 1,3,6,8-Tetrasubstituted Pyrene Derivatives in Solution
| Compound Name | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |
|---|---|---|---|---|---|
| 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene | Dichloromethane | 398 | 441, 467 | 0.85 | acs.org |
| 1,3,6,8-tetrakis(4-methoxyphenyl)pyrene | Dichloromethane | 398 | 441, 468 | 0.84 | acs.org |
| 1,3,6,8-tetraethynylpyrene (TEP) | Cyclohexane | 412, 388, 329, 314 | 419, 442 | 0.82 | iaea.org |
| 1,3,6,8-tetrakis(trimethylsilylethynyl)pyrene (TEP-TMS) | Cyclohexane | 420, 395, 336, 320 | 428, 452 | 0.90 | iaea.org |
Properties
CAS No. |
835878-22-3 |
|---|---|
Molecular Formula |
C64H74O4 |
Molecular Weight |
907.3 g/mol |
IUPAC Name |
1,3,6,8-tetrakis(4-hexoxyphenyl)pyrene |
InChI |
InChI=1S/C64H74O4/c1-5-9-13-17-41-65-51-29-21-47(22-30-51)59-45-60(48-23-31-52(32-24-48)66-42-18-14-10-6-2)56-39-40-58-62(50-27-35-54(36-28-50)68-44-20-16-12-8-4)46-61(57-38-37-55(59)63(56)64(57)58)49-25-33-53(34-26-49)67-43-19-15-11-7-3/h21-40,45-46H,5-20,41-44H2,1-4H3 |
InChI Key |
CBPXHMRQIFAUMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)OCCCCCC)C7=CC=C(C=C7)OCCCCCC)C8=CC=C(C=C8)OCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 1,3,6,8 Tetrakis 4 Hexyloxy Phenyl Pyrene and Analogues
Strategies for Regioselective Functionalization of the Pyrene (B120774) Core at 1,3,6,8 Positions
The pyrene molecule possesses distinct regions of reactivity. The 1, 3, 6, and 8 positions are the most electron-rich and sterically accessible sites, making them highly susceptible to electrophilic aromatic substitution (EAS) reactions. rsc.orgsemanticscholar.orgrsc.orguky.edu Theoretical calculations confirm that the energy of the Wheland intermediates for substitution at these "active sites" is significantly lower than at other positions, such as the 2, 7, 4, 5, 9, or 10 positions. rsc.org This inherent reactivity provides a direct and efficient route for installing functional groups regioselectively.
A common and crucial first step in the synthesis of 1,3,6,8-tetrasubstituted pyrenes is tetrahalogenation. Direct bromination of pyrene, for example, readily yields 1,3,6,8-tetrabromopyrene (B107014). semanticscholar.orgrsc.org This tetrahalo-pyrene serves as a versatile platform, a key precursor that can be subjected to a wide array of subsequent cross-coupling reactions to build more complex molecular architectures. rsc.orguky.edu While methods exist for functionalizing other positions, often requiring indirect approaches or specialized catalysts, the direct functionalization of the 1,3,6,8-positions remains the most straightforward and widely used strategy. rsc.orgnih.gov
Palladium-Catalyzed Coupling Reactions in the Synthesis of Aryl-Substituted Pyrenes
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For the construction of aryl-substituted pyrenes, the Suzuki-Miyaura and Sonogashira couplings are of paramount importance.
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, typically between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.org The synthesis of 1,3,6,8-tetraarylpyrenes is frequently achieved by reacting 1,3,6,8-tetrabromopyrene with an appropriate arylboronic acid. rsc.org
The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 1,3,6,8-tetrabromopyrene) to form a palladium(II) species. libretexts.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond, regenerating the palladium(0) catalyst, and completing the cycle. libretexts.org
A notable example is the synthesis of 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy), a ligand used in the construction of metal-organic frameworks (MOFs), which is prepared via a Suzuki-Miyaura reaction between 1,3,6,8-tetrabromopyrene and (4-(ethoxycarbonyl)phenyl)boronic acid, followed by hydrolysis. rsc.org This same strategy is directly applicable to the synthesis of the target compound by using 4-(hexyloxy)phenylboronic acid.
| Pyrene Substrate | Coupling Partner | Catalyst / Pre-catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 1,3,6,8-Tetrabromopyrene | (4-(Ethoxycarbonyl)phenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | rsc.org |
| 2,7-Dibromopyrene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | nih.gov |
| Brominated Peptide | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | H₂O/DMF | nih.gov |
The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org It provides a direct route to alkynyl-substituted pyrenes, which are valuable as extended π-systems or as intermediates for further transformations.
The general mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle mirrors the Suzuki coupling (oxidative addition, reductive elimination), while the copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. libretexts.org Using this method, 1,3,6,8-tetrahalopyrenes can be coupled with various terminal alkynes to create a rigid, conjugated framework.
These alkynyl linkages can be a final feature of the molecule or can undergo subsequent transformations. For example, the triple bond can be hydrogenated to form a flexible alkyl linker or participate in cycloaddition reactions to build more complex fused ring systems.
| Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Phenylacetylene | NHC-Palladium Catalyst | Triethylamine | Not specified | libretexts.org |
| Iodobenzene | Phenylacetylene | Pd₁@NC / CuI / PPh₃ | NEt₃ | Not specified | hes-so.ch |
| 2,7-Bis(triflyloxy)pyrene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | nih.gov |
Introduction of Hexyloxy-Substituted Phenyl Moieties via Etherification or Pre-functionalized Building Blocks
To synthesize the target molecule, 1,3,6,8-tetrakis[4-(hexyloxy)phenyl]pyrene, the hexyloxy-substituted phenyl groups must be introduced. This can be accomplished through two primary strategies:
Use of Pre-functionalized Building Blocks: This is often the most efficient approach. It involves the synthesis of a building block, such as 4-(hexyloxy)phenylboronic acid , which is then used directly in the Suzuki-Miyaura coupling reaction with 1,3,6,8-tetrabromopyrene. The boronic acid itself can be prepared via standard methods, for instance, by reacting 4-hydroxyphenylboronic acid with a hexyl halide (e.g., 1-bromohexane) under Williamson ether synthesis conditions (a base such as K₂CO₃ in a polar aprotic solvent like DMF or acetone).
Post-Synthetic Etherification: An alternative route involves first synthesizing a precursor molecule like 1,3,6,8-tetrakis(4-hydroxyphenyl)pyrene . This intermediate can be prepared via Suzuki coupling of 1,3,6,8-tetrabromopyrene with 4-(benzyloxy)phenylboronic acid, followed by deprotection of the benzyl (B1604629) ether, or with a suitably protected hydroxyphenylboronic acid. The four phenol (B47542) groups on the resulting molecule can then be simultaneously alkylated in a single step using a hexyl halide and a suitable base to yield the final product.
Post-Synthetic Modification and Diversification Strategies for Pyrene Derivatives
Once the core tetra-substituted pyrene structure is assembled, it can be subjected to further chemical modifications to fine-tune its properties or to create a library of related compounds. digitellinc.com These post-synthetic modifications can target different parts of the molecule. For example, if the peripheral phenyl rings contain other functional groups (e.g., esters, bromides, or nitro groups), these can be transformed. An ester could be hydrolyzed to a carboxylic acid, a bromide could undergo further cross-coupling, or a nitro group could be reduced to an amine. rsc.org
In some cases, the pyrene core itself can be modified after the initial substitution, although this is less common due to the potential for complex product mixtures. More typically, diversification is achieved by reacting a versatile intermediate, like a tetra-halo or tetra-amino pyrene, with different building blocks. For instance, a patent describes the synthesis of pyreneimide derivatives starting from pyrene by performing a sequence of reactions including oxidation, bromination, methoxylation, and cyanation to functionalize the core before a final condensation step. google.com
Considerations in Reaction Scalability for Research Material Production
Transitioning the synthesis of complex pyrene derivatives from a laboratory flask to the multigram scale required for material testing and device fabrication introduces several practical considerations. nih.gov A key goal in scalable synthesis is to minimize or eliminate the need for column chromatography, which is often costly, time-consuming, and generates significant solvent waste. nih.gov
Strategies for achieving scalable, chromatography-free synthesis include:
Designing reaction sequences where intermediates and the final product can be purified by simple extraction and/or fractional crystallization. nih.gov
Utilizing inexpensive and "earth-abundant" transition-metal catalysts where possible. nih.gov
Optimizing reaction conditions (solvent, base, temperature) to maximize yield and purity, thereby simplifying workup procedures. hes-so.ch
Researchers have successfully reported the multigram synthesis of pyrene-based materials and related complex molecules by carefully designing the synthetic route to be convergent and to avoid purification challenges, demonstrating that these advanced materials can be produced in sufficient quantities for research and development. hes-so.chnih.gov
Information Unvailable for "1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene"
Following a comprehensive search for scientific literature and data, specific experimental details regarding the advanced spectroscopic and structural characterization of the compound 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene are not available in the public domain.
The requested article, which was to be structured around a detailed outline including optical and electrochemical characterization, cannot be generated as there is no retrievable research data for this specific molecule. Searches for its Ultraviolet-Visible (UV-Vis) absorption spectroscopy, photoluminescence (PL) spectroscopy—including monomer, excimer, Aggregation-Induced Emission (AIE), and Aggregation-Caused Quenching (ACQ) phenomena—and cyclic voltammetry (CV) for oxidation and reduction potentials did not yield any specific results.
While extensive research exists for the parent molecule, pyrene, and a variety of its other derivatives—such as 1,3,6,8-tetraphenylpyrene (B79053) and those with different alkyl or functional group substitutions researchgate.netgdut.edu.cnrsc.org—the hexyloxy-substituted variant specified in the request does not appear to have been synthesized and characterized in the available literature. General photophysical concepts like excimer formation and AIE are well-documented for the broader class of pyrene compounds, but applying these to the specific target molecule without direct experimental evidence would be speculative and fall outside the prescribed scope of this request. gdut.edu.cnnih.govnih.gov
Therefore, the generation of a scientifically accurate article focusing solely on the chemical compound “1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene” is not possible at this time due to the absence of the necessary foundational research data.
Advanced Spectroscopic and Structural Characterization in Fundamental Research
Electrochemical Characterization for Energy Level Determination
Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frontier molecular orbitals that are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that governs the molecule's absorption and emission characteristics, as well as its potential as a semiconductor.
For 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, these energy levels are typically determined experimentally using electrochemical methods such as cyclic voltammetry (CV). In a typical CV experiment, the onset oxidation and reduction potentials are measured. The HOMO energy level can be estimated from the onset oxidation potential, while the LUMO energy level can be estimated from the onset reduction potential, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Table 1: Representative Electrochemical and Spectroscopic Data for a Substituted Tetraphenylpyrene Derivative
| Property | Method | Value |
| Onset Oxidation Potential (E_ox) | Cyclic Voltammetry | Data not available |
| Onset Reduction Potential (E_red) | Cyclic Voltammetry | Data not available |
| HOMO Energy Level | Calculated from E_ox | Data not available |
| LUMO Energy Level | Calculated from E_red | Data not available |
| Electrochemical Band Gap | E_LUMO - E_HOMO | Data not available |
| Optical Band Gap | From UV-Vis absorption edge | Data not available |
Note: Specific experimental data for 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is not publicly available. The table serves as a template for the type of data expected from experimental characterization.
Solid-State Structural Elucidation
The arrangement of molecules in the solid state is crucial for determining the bulk properties of a material, particularly for applications in electronic devices where charge transport is highly dependent on intermolecular interactions and molecular packing.
Single-Crystal X-ray Diffraction (XRD) for Molecular Packing and Crystal Structures
Single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, obtaining a single crystal of sufficient quality is the first critical step. If successful, XRD analysis would reveal detailed information about:
Molecular Conformation: The dihedral angles between the central pyrene (B120774) core and the peripheral phenyl rings.
Crystal System and Space Group: The fundamental symmetry of the crystal lattice.
Unit Cell Parameters: The dimensions of the repeating unit of the crystal.
Intermolecular Interactions: The presence and nature of π-π stacking between pyrene cores, C-H···π interactions, and van der Waals forces involving the hexyloxy chains. The distance and relative orientation of the pyrene units are particularly important for charge transport.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Morphology
For device applications, 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is often used in the form of a thin film. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is an essential technique to probe the molecular packing and orientation within these films. By directing an X-ray beam at a very shallow angle to the film surface, GIWAXS can provide information about the crystalline domains and their orientation relative to the substrate.
A typical GIWAXS pattern for a well-ordered thin film of a disc-like molecule like this pyrene derivative would show distinct diffraction peaks. The position of these peaks can be used to determine the lattice spacing. For example, reflections in the out-of-plane direction (perpendicular to the substrate) would indicate the stacking direction of the molecules, while in-plane reflections would reveal the lateral packing. The analysis would aim to determine if the molecules adopt a "face-on" (pyrene planes parallel to the substrate) or "edge-on" (pyrene planes perpendicular to the substrate) orientation, which has significant implications for charge transport in devices like organic field-effect transistors.
Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) for Nanoscale Organization
While GIWAXS provides information on molecular-scale ordering, Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) probes larger length scales, from a few nanometers to hundreds of nanometers. GISAXS is particularly useful for characterizing the nanoscale morphology and organization of thin films, such as the size and shape of crystalline domains, the formation of nanostructured phases, or the presence of porosity. For 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene thin films, GISAXS could be used to study the long-range order of self-assembled structures, providing insights into the film's quality and homogeneity.
Surface and Interface Characterization
The behavior of molecules at surfaces and interfaces is critical, especially in the context of thin-film growth and device performance.
Scanning Tunneling Microscopy (STM) for Adsorption Behavior and 2D Structure Formation
Scanning Tunneling Microscopy (STM) is a powerful surface-sensitive technique that can visualize the arrangement of individual molecules on a conductive substrate with sub-molecular resolution. For 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, an STM study would typically involve depositing a sub-monolayer of the molecules onto a pristine surface, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a single-crystal metal surface.
The STM images would reveal how the molecules adsorb on the surface and how they self-assemble into two-dimensional (2D) structures. Key information that could be obtained includes:
Adsorption Geometry: Whether the molecule lies flat on the surface or adopts a tilted conformation.
2D Packing: The formation of ordered monolayers, such as herringbone or lamellar structures. The dimensions of the 2D unit cell could be precisely measured.
By analyzing the packing arrangement, one can understand the balance of intermolecular forces (π-π interactions between pyrene cores, van der Waals interactions between the alkyl chains) and molecule-substrate interactions that govern the 2D structure formation.
Table 2: Summary of Structural Characterization Techniques and Potential Findings for 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene
| Technique | Sample Form | Information Obtained |
| Single-Crystal XRD | Single Crystal | Precise 3D molecular structure, bond lengths, bond angles, intermolecular packing, π-stacking distances. |
| GIWAXS | Thin Film | Molecular orientation (face-on/edge-on), crystallinity, packing motifs in the film. |
| GISAXS | Thin Film | Nanoscale morphology, domain sizes, long-range order of self-assembled structures. |
| STM | Sub-monolayer on a conductive substrate | Adsorption geometry of single molecules, 2D self-assembled structures, role of alkyl chains in packing. |
Photoelectron Spectroscopy (PES) for Electronic Band Structure at Interfaces
Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique utilized to investigate the electronic structure of materials. In the context of organic semiconductors like 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, PES provides direct information about the occupied electronic states and the alignment of energy levels at interfaces with other materials, such as conductive substrates. This information is paramount for understanding charge injection and transport in organic electronic devices.
When a thin film of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is deposited on a substrate, PES can be used to determine key parameters such as the ionization potential and the Highest Occupied Molecular Orbital (HOMO) level. The substitution of the pyrene core with four 4-(hexyloxy)phenyl groups significantly influences its electronic properties. The electron-donating nature of the hexyloxy chains and the extended π-conjugation through the phenyl rings are expected to raise the HOMO level compared to unsubstituted pyrene.
The interface with a substrate, for example a metal like gold (Au), can further modify the electronic structure. The interaction between the molecular orbitals of the organic semiconductor and the electronic states of the substrate can lead to the formation of an interface dipole, which shifts the vacuum level and alters the charge injection barrier. Angle-resolved photoelectron spectroscopy (ARPES) can even reveal the formation of interfacial bands due to the hybridization of molecular and substrate states, indicating a degree of electronic coupling. arxiv.org
An illustrative representation of expected PES data for a thin film of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene on a gold substrate is presented in the table below. The values are hypothetical and based on typical findings for similar organic semiconductor systems.
Table 1: Illustrative Photoelectron Spectroscopy Data for 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene on Au(111)
| Parameter | Expected Value (eV) | Description |
|---|---|---|
| Ionization Potential | 5.2 - 5.5 | The energy required to remove an electron from the HOMO level to the vacuum level. |
| HOMO Level (relative to Fermi Level) | 1.0 - 1.5 | The position of the highest occupied molecular orbital with respect to the substrate's Fermi level. |
| Interface Dipole | 0.3 - 0.7 | The shift in the vacuum level at the organic/metal interface due to charge rearrangement. |
| Work Function of the Covered Substrate | 4.5 - 4.9 | The work function of the gold substrate after deposition of the organic layer. |
Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for determining the orientation of molecules within thin films, particularly on surfaces. The technique relies on the absorption of polarized X-rays to excite core-level electrons (e.g., from a carbon K-edge) to unoccupied molecular orbitals. The intensity of these absorption resonances is highly dependent on the orientation of the molecular orbitals with respect to the electric field vector of the incident X-rays.
For planar aromatic molecules like the pyrene core in 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, the primary unoccupied orbitals are the π* and σ* orbitals. The π* orbitals are oriented perpendicular to the plane of the aromatic core, while the σ* orbitals lie within the plane. By varying the angle of incidence of the polarized X-ray beam relative to the substrate surface, one can probe the average orientation of the molecules in the film.
Specifically, the intensity of the π* resonance will be maximized when the electric field vector is aligned with the π* orbitals (i.e., perpendicular to the molecular plane), and minimized when it is parallel. Conversely, the intensity of the σ* resonances will be maximized when the electric field vector is in the plane of the molecule. This dichroism allows for a quantitative determination of the molecular tilt angle with respect to the surface.
An illustrative table of expected NEXAFS resonance intensities for different molecular orientations of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is provided below. The intensities are normalized and represent the expected trend for a hypothetical study.
Table 2: Illustrative NEXAFS Intensity Dependence on Molecular Orientation for 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene
| Molecular Orientation on Substrate | Incident X-ray Angle | Normalized π* Resonance Intensity | Normalized σ* Resonance Intensity |
|---|---|---|---|
| Lying Down (planar on surface) | Normal Incidence (90°) | High | Low |
| Lying Down (planar on surface) | Grazing Incidence (20°) | Low | High |
| Standing Up (perpendicular to surface) | Normal Incidence (90°) | Low | High |
| Standing Up (perpendicular to surface) | Grazing Incidence (20°) | High | Low |
| Tilted (e.g., 45° from surface) | Normal Incidence (90°) | Intermediate | Intermediate |
| Tilted (e.g., 45° from surface) | Grazing Incidence (20°) | Intermediate | Intermediate |
By analyzing the angular dependence of the experimental NEXAFS spectra, a precise average molecular tilt angle can be extracted, providing crucial structural information for understanding and optimizing the performance of electronic devices based on this material.
Computational and Theoretical Investigations of Electronic and Optical Phenomena
Density Functional Theory (DFT) for Ground State Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is widely used to determine the ground state properties of molecules like TPPy derivatives.
Geometrical Structure Optimization and Molecular Conformation Analysis
For TPPy and its derivatives, DFT calculations are employed to determine the most stable three-dimensional structure. A key structural feature of these molecules is the significant steric hindrance between the peripheral phenyl groups and the pyrene (B120774) core. This forces the phenyl rings to twist out of the plane of the pyrene moiety.
Molecular Conformation: In the optimized ground-state geometry of TPPy analogues, the four phenyl groups are not coplanar with the central pyrene core. They adopt a propeller-like arrangement with significant dihedral angles. This twisted conformation is a direct result of minimizing steric repulsion.
Structural Impact: This non-planar structure prevents strong intermolecular π-π stacking between the pyrene cores in the solid state. This has profound effects on the material's photophysical properties, often leading to high fluorescence quantum yields in the solid state by reducing aggregation-caused quenching. Studies on related compounds show that this twisting motion can be sensitive to the environment.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity and electronic properties.
HOMO and LUMO Distribution: In TPPy and its donor-substituted derivatives, DFT calculations typically show that the HOMO electron density is localized primarily on the electron-rich pyrene core. The LUMO, in contrast, is often distributed across the entire π-conjugated system, including both the pyrene and the peripheral phenyl rings.
Energy Gap: The energy difference between the HOMO and LUMO levels is the HOMO-LUMO gap, which is a critical parameter that correlates with the molecule's electronic excitation energy and stability. For TPPy derivatives, this gap is typically in the range that corresponds to absorption in the UV-A or violet-blue region of the electromagnetic spectrum. Calculations on pyrene itself and its derivatives are used to compute these energy gaps.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT used to predict the properties of molecules in their electronically excited states, making it invaluable for simulating spectra and understanding photophysical processes.
Simulation of UV-Vis Absorption and Photoluminescence Spectra
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the peaks in a UV-Vis absorption spectrum.
Absorption: For TPPy systems, the lowest energy absorption band is typically associated with the S₀→S₁ transition. This transition involves the promotion of an electron from the HOMO to the LUMO. The absorption spectrum of pyrene derivatives features a prominent band around 340 nm, which is related to the bright ¹Lₐ state.
Emission: Similarly, TD-DFT can be used to optimize the geometry of the first excited state (S₁). The energy difference between the optimized S₁ state and the ground state (S₀) provides the energy of the emitted photon, which can be correlated with the photoluminescence spectrum.
Characterization of Excited State Character (e.g., Hybridized Local and Charge-Transfer (HLCT) States)
The nature of the first excited state (S₁) is critical to the emissive properties of a molecule. In donor-acceptor systems like alkoxy-substituted TPPy, the S₁ state can have different characteristics.
Local and Charge-Transfer States: A 'local excitation' (LE) state involves an electronic transition confined to one part of the molecule (e.g., the pyrene core). A 'charge-transfer' (CT) state involves the transfer of an electron from a donor part (the alkoxy-phenyl groups) to an acceptor part (the pyrene core).
HLCT States: In many advanced fluorescent materials, the excited state is a hybrid of these two, known as a Hybridized Local and Charge-Transfer (HLCT) state. This dual character is beneficial because the LE component typically provides a high oscillator strength (leading to bright emission), while the CT component facilitates efficient reverse intersystem crossing, boosting fluorescence efficiency. The low-lying singlet excited states, known as ¹Lₐ and ¹Lₑ, have a decisive influence on the absorption and emission behavior of pyrene derivatives. In TPPy, substitution inverts the energetic ordering of these states compared to unsubstituted pyrene.
Charge Transport Modeling
For applications in organic electronics, such as organic field-effect transistors (OFETs), understanding how charge carriers (electrons and holes) move through the material is essential.
Hopping Mechanism: In organic molecular solids, charge transport typically occurs via a "hopping" mechanism, where a charge moves between adjacent molecules. The efficiency of this process is modeled using principles like Marcus theory.
Key Parameters: Theoretical models calculate key parameters such as the reorganization energy (the energy required to distort the molecule from its neutral geometry to its ionized geometry) and the electronic coupling (or transfer integral) between neighboring molecules. A low reorganization energy and high electronic coupling are desirable for high charge carrier mobility.
Mobility in TPPy Derivatives: Studies on some TPPy derivatives have revealed p-type (hole-transporting) characteristics with modest carrier mobilities. The twisted molecular structure, while good for luminescence, can hinder the close packing required for very high charge mobility.
Supramolecular Interaction Simulations and Binding Energy Calculations
The self-assembly and intermolecular interactions of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene are crucial for the formation of well-ordered structures in the solid state, which in turn influences its bulk electronic properties. Supramolecular interaction simulations and binding energy calculations provide a molecular-level understanding of these phenomena.
Pyrene and its derivatives are known to form strong π-π stacking interactions, which are a key driving force for self-assembly. nih.gov Computational studies on the binding energies of polycyclic aromatic hydrocarbons (PAHs) on graphene surfaces have shown that the interaction energy is dominated by van der Waals forces and is dependent on the size and shape of the molecule. scirp.org For example, the calculated surface binding energy for pyrene on a graphene bilayer is significant, and this binding is even stronger in shape-specific nanopores. scirp.org
The principles of supramolecular chemistry have been utilized to construct complex architectures based on pyrene derivatives. For instance, pyrene-DNA conjugates have been shown to self-assemble into nanostructures, with the morphology being influenced by the substitution pattern on the pyrene core. nih.gov In another example, a novel pyrene-based two-dimensional supramolecular organic framework was constructed using host-guest interactions with cucurbit acs.orguril. rsc.org These studies highlight the potential to control the assembly of pyrene derivatives through non-covalent interactions.
| System | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Pyrene on graphene bilayer | Not specified, but noted as significant | scirp.org |
| Triphenylene in its own site-specific pore on graphene bilayer | 30.2 | scirp.org |
Aromaticity and Topology Effects on Electronic Properties
The electronic properties of polycyclic aromatic hydrocarbons are intrinsically linked to their aromaticity and molecular topology. rsc.org The pyrene core of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is a large π-conjugated system, and its electronic behavior can be understood through theoretical concepts such as Clar's rule of aromatic sextets. nih.govacs.org
Theoretical studies have shown that the HOMO-LUMO gap of PAHs, which is a key determinant of their electronic and optical properties, decreases as the size of the π-system increases. rsc.org However, the rate of this decrease is directly related to the topology of the molecule. rsc.org The substitution pattern on the pyrene core also plays a critical role. The presence of four phenyl groups at the 1,3,6,8-positions extends the π-conjugation of the pyrene core, which can lead to a red-shift in the absorption and emission spectra. nih.govacs.org Furthermore, the electron-donating nature of the hexyloxy groups on the peripheral phenyl rings can influence the energy levels of the frontier molecular orbitals. mdpi.com
Quantitative structure-property relationship (QSPR) studies on PAHs have developed descriptors based on their 2D topological information to predict electronic properties such as the band gap, ionization potential, and electron affinity. nih.govacs.org These models provide a powerful tool for understanding the link between the physical structure and the electronic properties of these molecules. rsc.org
Supramolecular Chemistry and Self Assembly Phenomena
Intermolecular Interactions Governing Assembly
The spontaneous organization of pyrene (B120774) derivatives into ordered superstructures is dictated by a delicate balance of several non-covalent forces. The specific nature and strength of these interactions determine the final morphology and stability of the assembled entities.
A primary driving force for the assembly of pyrene-based molecules is the π-π stacking interaction between their large, electron-rich aromatic cores. mdpi.commdpi.com The planar structure of the pyrene nucleus facilitates close packing, which is essential for the formation of stable aggregates. mdpi.com In derivatives like 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, the extended π-conjugated system, which includes the central pyrene and the attached phenyl groups, significantly enhances this stacking tendency. mdpi.com
The extent of overlap between the π-systems of adjacent pyrene moieties influences the photophysical properties of the resulting assembly. osti.gov For instance, a high degree of overlap often leads to the formation of excimers, which are excited-state dimers that emit light at a longer wavelength (a bathochromic shift) compared to the monomeric molecule. osti.gov This phenomenon is a characteristic signature of strong π-π stacking and is often observed in concentrated solutions or aggregated states of pyrene derivatives. osti.govmdpi.com The stabilization energy from these interactions is a critical factor in the formation of ordered structures like nanofibers and liquid crystals. osti.gov
While π-π stacking provides the fundamental driving force for aggregation, more specific and directional interactions like hydrogen and halogen bonding are crucial for guiding the molecules into well-defined, complex architectures.
Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region on an adjacent molecule. nih.govacs.org This interaction is highly directional and its strength can be tuned by changing the halogen atom, making it a powerful tool for crystal engineering and the design of supramolecular materials. nih.govresearchgate.net In the context of directed assembly, halogen bonds can be used to construct specific supramolecular architectures, such as extended networks and functional liquid crystals. nih.govnih.govbohrium.com Although less common than hydrogen bonding in pyrene chemistry, its principles offer a viable strategy for controlling the orientation of molecules within an assembly, providing a design tool that is distinct from and complementary to other non-covalent interactions due to its directionality and hydrophobicity. nih.govresearchgate.net
Controlled Self-Assembly in Solution and at Interfaces
By carefully designing the molecular structure of pyrene derivatives and controlling external conditions such as solvent and concentration, it is possible to guide their self-assembly into a variety of ordered nanostructures, both in solution and at solid-liquid or solid-gas interfaces.
The rigid, planar geometry of the 1,3,6,8-tetrasubstituted pyrene core makes it an ideal tecton, or building block, for the construction of two-dimensional (2D) networks. When deposited on a surface, molecules like 1,3,6,8-tetrakis(pyridin-4-ylethynyl)pyrene can form highly ordered molecular films. researchgate.net Similarly, derivatives functionalized with reactive groups, such as 1,3,6,8-tetrakis(4-formylphenyl)pyrene, can be used to create robust 2D Covalent Organic Frameworks (COFs) through condensation reactions. ossila.com These frameworks exhibit well-defined, porous structures and have shown potential in applications like photocatalysis. ossila.com The formation of these 2D assemblies relies on a combination of molecule-molecule interactions and molecule-substrate interactions, which can template the growth of the network. researchgate.net
In solution, pyrene derivatives can undergo hierarchical self-assembly, a process where molecules first form primary aggregates that subsequently organize into larger, more complex superstructures. This process can yield a diverse array of morphologies, including nanorods, nanofibers, nanoribbons, and nanotubes. mdpi.comrsc.orgacs.orgresearchgate.net
The final morphology is highly dependent on the molecular design and the assembly conditions. For example, a disubstituted ethynyl-pyrene derivative was shown to form well-defined fibers and ropes several micrometers in length, while a related tetra-substituted derivative did not form such structures. acs.org Another study demonstrated that a pyrene derivative could be guided to assemble into stable and well-defined nanorods through a template-free hierarchical process. rsc.org The introduction of specific ions can also trigger morphological transitions; one pyrene-based bolaamphiphile was observed to transform from nanodisks into nanofibers upon the addition of acetate (B1210297) ions. researchgate.net
Table 1: Examples of Self-Assembled Nanostructures from Pyrene Derivatives
| Pyrene Derivative | Assembly Conditions | Observed Nanostructure(s) | Key Driving Interactions |
|---|---|---|---|
| Disubstituted Ethynyl-Pyrene with Benzamide Fragments | Solution in DMF, toluene, or cyclohexane | Fibers and ropes | π-π stacking, Hydrogen bonding |
| Pyrene Derivative (unspecified) | Solution (template-free) | Nanorods | Hierarchical self-assembly |
| Pyrene-based Bolaamphiphile (PRB) | Aqueous solution with acetate ions | Nanodisks to Nanofibers | Ion-dipole interactions, π-π stacking |
| 1,3,6,8-tetra(hex-1-ynyl)pyrene | Injection of THF solution into acetonitrile | Micro-square tubes, acicular crystals | π-π stacking, Solvophobic effects |
| Pyrene-Perylenediimide Co-assembly | Solution in DMSO | Spherical nanoparticles to 3D network nanofibers | π-π stacking |
Gelation Properties and Their Modulation by Molecular Architecture
Certain pyrene derivatives, known as organogelators, can self-assemble in organic solvents to form three-dimensional fibrillar networks that immobilize the solvent, resulting in the formation of a supramolecular gel. The ability to form a gel and the properties of that gel are exquisitely sensitive to the molecular architecture of the gelator. tue.nl
The balance between insolubility (promoting aggregation) and solubility (ensuring dispersion) is critical for gelation. This balance is often tuned by modifying the peripheral substituents on the pyrene core. For instance, a study comparing a disubstituted and a tetra-substituted ethynyl-pyrene derivative found that only the disubstituted compound was an effective gelator. acs.org The tetra-substituted molecule's high symmetry and strong intermolecular interactions led to crystallization rather than the formation of the kinetically trapped, fibrous networks required for gelation. acs.org
The introduction of chiral centers and dendritic wedges can also profoundly influence gelation. In one example, attaching poly(aryl ether) dendrons to a pyrene core via a chiral L-phenylalanine linker yielded compounds whose gelation ability depended on the size of the dendron and the nature of the solvent. tue.nl The molecular architecture also dictates the mechanical properties of the gel; a larger dendritic component in one case led to a shear-thinning gel, which transforms into a liquid under stress and reforms upon resting. tue.nl The formation of these gel networks is typically driven by a combination of π-π stacking of the pyrene cores and hydrogen bonding from other functional groups, such as amides or glucose moieties. researchgate.netrsc.org
Influence of Molecular Architecture on Supramolecular Organization
The molecular architecture of 1,3,6,8-tetrasubstituted pyrene derivatives plays a critical role in dictating their supramolecular organization and self-assembly behavior. The rigid, aromatic pyrene core provides a scaffold for π-π stacking interactions, while the nature of the substituents at the 1,3,6,8-positions directs the specific packing motifs and intermolecular forces that govern the formation of higher-order structures.
In the case of pyrene derivatives with peripheral flexible chains, such as 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, the interplay between the π-conjugated core and the alkoxy chains is crucial. The hexyloxy chains can influence the solubility of the molecule and introduce van der Waals interactions, which, in conjunction with the π-stacking of the pyrene cores, can lead to the formation of various mesophases, including liquid crystalline phases.
Research on analogous 1,3,6,8-tetrasubstituted pyrene systems has demonstrated that the length and chemical nature of the peripheral groups significantly impact the resulting self-assembled structures. For instance, studies on similar discotic molecules have shown that variations in alkyl chain length can tune the stability and type of columnar liquid crystal phases.
While specific detailed research findings on the supramolecular organization of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene are not extensively available in the public domain, the general principles of supramolecular chemistry suggest that its architecture would facilitate self-assembly into ordered structures. The large, planar aromatic core is predisposed to form columnar stacks through π-π interactions. The four bulky 4-(hexyloxy)phenyl substituents would then act as "spacers" that modulate the inter-columnar distance and organization. The flexible hexyloxy chains would fill the space between the columns, and their thermal motion could be responsible for the emergence of liquid crystalline behavior.
The table below outlines the expected key molecular features of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene and their anticipated influence on its self-assembly, based on established principles of supramolecular chemistry and findings for related compounds.
| Molecular Component | Expected Role in Supramolecular Organization |
| Pyrene Core | Facilitates π-π stacking, leading to the formation of columnar aggregates. Its photophysical properties are also sensitive to the packing arrangement. |
| Phenyl Groups | Extend the π-conjugated system and influence the electronic properties. They act as rigid connectors between the pyrene core and the flexible chains. |
| Hexyloxy Chains | Provide solubility in organic solvents and introduce van der Waals interactions. Their flexibility and thermal behavior are expected to be key drivers for the formation of liquid crystalline phases. |
| Overall Molecular Symmetry | The tetrahedral substitution pattern on the pyrene core influences the three-dimensional packing and the symmetry of the resulting supramolecular structures. |
Further empirical studies, such as single-crystal X-ray diffraction, small-angle X-ray scattering (SAXS) on oriented samples, and polarized optical microscopy, would be necessary to fully elucidate the precise nature of the supramolecular organization of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene and to populate a detailed data table with experimental values for parameters like inter- and intra-columnar distances.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the applications of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene in advanced functional materials research, specifically within the detailed outline provided.
While the broader class of pyrene derivatives is a subject of significant research in organic electronics uky.edu, the specific properties and performance metrics of the hexyloxy-functionalized variant, 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, are not documented in the accessible literature concerning OLED applications. Research in this field often focuses on other derivatives such as 1,3,6,8-tetraphenylpyrene (B79053) and its substituted analogues google.com.
Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict content requirements of the prompt for the specific compound .
Applications in Advanced Functional Materials Research
Organic Electronics and Optoelectronics
Organic Field-Effect Transistors (OFETs)
The unique electronic properties of the pyrene (B120774) core, characterized by its rigid, planar, and large π-conjugated system, make it a promising candidate for the development of high-performance organic semiconductors for Organic Field-Effect Transistors (OFETs). The ability to chemically modify the pyrene molecule at its 1,3,6, and 8 positions allows for the fine-tuning of its molecular packing and electronic characteristics, which are crucial for efficient charge transport in the solid state.
High Charge Carrier Mobility in Pyrene-Based Semiconductors
A key performance metric for OFETs is the charge carrier mobility (µ), which quantifies the velocity of charge carriers in the semiconductor layer under an applied electric field. Pyrene-based materials have demonstrated excellent potential for achieving high mobility values. The planar, fused-ring structure of pyrene facilitates strong intermolecular π-π interactions, which are essential for creating efficient pathways for charge hopping or band-like transport between adjacent molecules.
While research into many fused aromatic compounds for OFETs is extensive, pyrene-based semiconductors with high mobilities have been successfully developed. For instance, 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP), a p-type organic semiconductor, has exhibited a high-performance transistor behavior with a field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and a high on/off current ratio of 7.6 × 10⁶. acs.orgbohrium.comnih.gov This level of performance is comparable to or even exceeds that of well-established organic semiconductors like pentacene, along with enhanced long-term stability. acs.orgbohrium.comnih.gov Other pyrene derivatives have also been investigated, showing ambipolar transport capabilities, meaning they can conduct both holes and electrons. beilstein-journals.org The excellent photoelectric properties and efficient intermolecular stacking contribute to their suitability for OFET applications. beilstein-journals.org
Table 1: Charge Carrier Mobility of Selected Pyrene-Based Semiconductors
| Compound Name | Mobility (µ) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Transistor Type |
| 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene (BOBTP) | 2.1 | 7.6 × 10⁶ | p-type |
Structural Design for Enhanced Charge Transport
The performance of pyrene-based OFETs is intrinsically linked to the molecular structure of the semiconductor. Strategic structural design is employed to optimize molecular packing in the solid state, thereby enhancing charge transport. The introduction of substituents at the 1,3,6,8-positions of the pyrene core, such as the 4-(hexyloxy)phenyl groups in the titular compound, is a key strategy to control the intermolecular arrangement and solubility of the material.
The planarity of the molecular core is a critical factor; a planar structure promotes closer π-π stacking, which in turn enhances charge transport. mdpi.com The choice and placement of side chains influence the crystal packing, solubility, and film-forming properties of the material. For example, the conformation of substituted pyrene derivatives, such as the parallel versus perpendicular orientation of aromatic components in pyrenophane systems, has been shown to significantly affect the characteristics of charge-transfer complexes. nih.gov These structural modifications allow for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection from the electrodes into the semiconductor layer. By carefully engineering the molecular architecture, researchers can create highly ordered thin films with optimal morphology for charge transport, leading to superior OFET performance. mdpi.com
Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)
In the realm of photovoltaic technologies, derivatives of the 1,3,6,8-tetrasubstituted pyrene scaffold have emerged as highly versatile components for both Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs). Their strong light absorption, excellent charge transport properties, and chemical stability make them ideal for various roles within the device architecture. nih.gov
Hole-Transporting Materials (HTMs) Development
In PSCs, the hole-transporting material (HTM) plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. nih.govtubitak.gov.tr Pyrene-based compounds have been developed as a cost-effective and high-performance alternative to commonly used HTMs like spiro-OMeTAD, which often suffer from high cost and complex synthesis. nih.govoup.com
The rigid and planar structure of the pyrene core endows these HTMs with good charge mobility and stability. oup.com Researchers have designed and synthesized various pyrene-cored HTMs that have led to PSCs with high power conversion efficiencies (PCEs). For example, a star-shaped arylamine HTM with a pyrene core, termed Py-DB, was developed as a dopant-free material, which is significant for the long-term stability of PSCs. nih.gov The design of Py-DB, featuring extended planar conjugation, resulted in improved hole mobility and film morphology. nih.gov Another pyrene-based HTM, HY6, achieved a high PCE of 19.34% due to its increased planarity, strong conjugation, and high charge mobility, which enhanced its hole-transporting capacity. nih.gov These results underscore the potential of pyrene-based HTMs to improve both the efficiency and stability of PSCs. nih.govtubitak.gov.tr
Table 2: Performance of PSCs with Pyrene-Based Hole-Transporting Materials
| HTM Compound Name | Power Conversion Efficiency (PCE) [%] |
| HY6 | 19.34 |
| Py-C based PSCs | 19.20 |
| Py-DB (dopant-free) | Not specified, but enables efficient and stable PSCs |
Donor-Acceptor Systems and Bulk Heterojunctions
In OSCs, the active layer typically consists of a bulk heterojunction (BHJ), which is an interpenetrating network of an electron-donating material and an electron-accepting material. whiterose.ac.ukucla.edu Pyrene-based molecules are often employed as the electron donor in these systems due to their favorable electronic properties. whiterose.ac.uk
The design of donor-acceptor (D-A) conjugated polymers allows for precise control over the material's optical and electrochemical properties. whiterose.ac.uk In this architecture, the pyrene unit is copolymerized with an electron-accepting moiety, such as benzothiadiazole or thieno[3,4-c]pyrrole-4,6-dione. whiterose.ac.uk This D-A structure leads to intramolecular charge transfer, which can be tuned to control the polymer's absorption spectrum and energy levels. rsc.org By tailoring the D-A system, researchers can create materials with a low band gap, enabling them to absorb a broader range of the solar spectrum. whiterose.ac.uk The performance of these BHJ solar cells is highly dependent on the morphology of the D-A blend, and achieving an optimal nanoscale phase separation between the donor and acceptor is crucial for efficient exciton dissociation and charge transport. ucla.eduresearchgate.net Preliminary studies on pyrene-based D-A polymers have shown PCEs ranging from 0.33% to 2.06% in BHJ devices using a fullerene acceptor. whiterose.ac.uk
Interfacial Engineering and Self-Assembled Monolayers (SAMs) in PSCs
A recent breakthrough in PSC technology, particularly in the efficient p-i-n device architecture, has been the use of self-assembled monolayers (SAMs) as the hole-transporting layer (HTL). uhasselt.beresearchgate.nettue.nl SAMs offer significant advantages over traditional bulk HTLs, including minimal material consumption, low cost, and simple processing. uhasselt.betue.nl
Pyrene has been successfully incorporated as the organic core for novel SAMs used in PSCs. uhasselt.betue.nl These pyrene-based SAMs are designed to form a thin, uniform layer on the conductive substrate (e.g., ITO), modifying its work function and creating a selective contact for efficient hole extraction from the perovskite layer. researchgate.net A pyrene-based SAM known as 4PAPyr demonstrated superior energy level alignment with the perovskite active layer compared to more common carbazole-derived SAMs. uhasselt.be This optimal alignment, combined with improved surface coverage, led to a significant increase in the number of working solar cell devices and a champion PCE of 22.2%. uhasselt.betue.nl This research highlights the importance of diversifying the molecular cores of SAMs and demonstrates that pyrene-based interfacial engineering is a highly effective strategy for advancing PSC efficiency and scalability. uhasselt.betue.nl
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| BOBTP | 1,6-bis(5′-octyl-2,2′-bithiophen-5-yl)pyrene |
| Spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene |
| Py-DB | Not explicitly defined in source, a star-shaped arylamine with a pyrene core and carbon-carbon double bonds |
| HY6 | 6,6′,6′′,6′′′-(pyrene-1,3,6,8-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)naphthalen-2-amine) |
| 4PAPyr | Not explicitly defined in source, a pyrene-based self-assembled monolayer |
| 2PACz | Not explicitly defined in source, a commercially available carbazole-derived self-assembled monolayer |
Photovoltaic Performance Optimization (PCE, Jsc, Voc, FF)
A study on N,N-di-p-methoxyphenylamine-substituted pyrene derivatives demonstrated their potential as effective HTMs. One such derivative, Py-C, when integrated into a mesoporous TiO2/CH3NH3PbI3 perovskite solar cell, achieved a notable power conversion efficiency (PCE) of 12.4%. tubitak.gov.trresearchgate.net This performance was characterized by a short-circuit current density (Jsc) of 20.2 mA/cm², an open-circuit voltage (Voc) of 0.886 V, and a fill factor (FF) of 69.4%. tubitak.gov.trresearchgate.net The performance of this pyrene-based HTM was found to be comparable to the widely used, yet more expensive, spiro-OMeTAD. tubitak.gov.trresearchgate.net
Further research into star-shaped polymeric HTMs synthesized from precursors like 1,3,6,8-tetra(5-bromothiophen-2-yl)pyrene has pushed efficiencies even higher. A device using one such polymer, poly-17, as the HTM reached an impressive PCE of 16.5%, with a Voc of 0.99 V, a Jsc of 22.7 mA cm⁻², and an FF of 0.69. tubitak.gov.tr By modifying the pyrene core and its functional groups, researchers have been able to achieve PCEs greater than 22% in some pyrene-based HTMs. nih.gov For instance, the introduction of a fluoro-substituted pyrene into polymeric chains of thiophene and selenophene led to a material, PE10, which achieved a PCE of 22.3%. tubitak.gov.tr
Table 1: Photovoltaic Performance of Selected Pyrene-Based Hole-Transporting Materials
| Material | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF (%) |
| Py-C tubitak.gov.trresearchgate.net | 12.4 | 20.2 | 0.886 | 69.4 |
| Poly-17 tubitak.gov.tr | 16.5 | 22.7 | 0.99 | 69.0 |
| Y2 tubitak.gov.tr | 17.9 | 21.2 | - | 78.0 |
| HY6 tubitak.gov.tr | 19.34 | 23.00 | 1.078 | 78.05 |
| PE10 tubitak.gov.tr | 22.3 | - | - | - |
Porous Organic Materials and Frameworks
The rigid, planar, and aromatic structure of the tetraphenylpyrene core, as seen in 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene, makes it an excellent building block for the construction of porous organic materials. These materials, characterized by high surface areas, tunable porosity, and good stability, have found applications in gas storage, separation, and catalysis. nih.gov
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.gov The pyrene moiety is a popular choice for COF synthesis due to its large, planar π-conjugated system, which can enhance interlayer π-π interactions, promote charge separation and migration, and improve the crystallinity and photoelectrical properties of the resulting framework. researchgate.net
Pyrene-Based COF Synthesis and Structural Design
The synthesis of pyrene-based COFs typically involves the condensation reaction between a pyrene-based monomer and a complementary linker. Precursors such as 1,3,6,8-tetrakis(4-formylphenyl)pyrene (TFPPY) or 1,3,6,8-tetrakis(4-aminophenyl)pyrene are commonly used as the core building block. nih.govossila.com These tetratopic linkers can react with tritopic or linear linkers to form two-dimensional (2D) or three-dimensional (3D) crystalline structures. nih.govnih.gov
For example, a 3D pyrene-based COF (3D-Py-COF) was synthesized by reacting TFPPY with tetra(4-anilyl)methane. nih.gov The reaction, carried out at 120°C for 72 hours, results in a porous material with a proposed two-fold interpenetrated pts topology. nih.gov Similarly, the condensation of 1,3,6,8-tetrakis(4-aminophenyl)pyrene with 1,3,5-tris(4-formylphenyl)benzene yields a 3D COF with a novel mhq-z topology. nih.gov The choice of building blocks, their geometry, and the reaction conditions are critical in dictating the resulting topology, porosity, and properties of the final COF material. nih.govnih.gov
Photocatalytic Applications (e.g., Water Splitting, Uranyl Reduction)
The unique electronic properties and high surface area of pyrene-based COFs make them promising candidates for photocatalysis. Their ability to absorb light and generate electron-hole pairs can be harnessed to drive chemical reactions.
Water Splitting: Pyrene-based COFs have demonstrated significant activity in photocatalytic hydrogen evolution from water. A 2D COF, named Py-ClTP-BT-COF, was constructed from 1,3,6,8-tetrakis(4-formylphenyl)pyrene and showed a high photocatalytic H₂ evolution rate of 177.50 μmol h⁻¹ with an apparent quantum efficiency of 8.45%. ossila.com The efficiency of these systems can be further enhanced through "hydrophilic engineering," where functional groups like hydroxyls are incorporated into the framework. This modification improves the dispersibility of the COF in water, enhances the construction of hydrogen bond networks, and ultimately improves the photocatalytic water-splitting efficiency. nih.govsemanticscholar.org
Uranyl Reduction: Pyrene-based COFs have also been successfully applied to the photocatalytic reduction of the uranyl ion (U(VI)), a toxic and radioactive water contaminant. researchgate.netacs.orgnih.gov A pyrene-based amide COF, TFPPy-DP, was synthesized and used for the removal of U(VI) under visible light. researchgate.netossila.comacs.org The amide-linked COF demonstrated a significantly faster reduction rate compared to its imine-linked counterpart, achieving an 82% removal of 238 ppm uranyl at pH 3 within just 2 hours of irradiation. researchgate.netossila.comacs.orgnih.gov This enhanced activity is attributed to the improved charge separation and accumulation within the amide-functionalized framework. researchgate.netacs.orgnih.gov
Gas Adsorption and Storage (e.g., CO2 uptake)
The inherent porosity of pyrene-based COFs and other related frameworks makes them suitable for gas adsorption and storage, particularly for carbon dioxide (CO₂). The extensive π-aromatic system of the pyrene core can serve as a preferential binding site for CO₂ molecules. nih.gov
Various pyrene-based porous materials have been evaluated for their CO₂ uptake capabilities. An azo-linked polymer (Azo-Py) constructed from 1,3,6,8-tetra(4-aminophenyl)pyrene exhibited a significant CO₂ uptake of 2.89 mmol g⁻¹ at 298 K and 1 bar. nih.gov At a lower temperature of 273 K, the uptake increased to 4.79 mmol g⁻¹. nih.gov Hydrogen-bonded organic frameworks (HOFs) based on pyrene have also been designed for selective CO₂ separation, showing uptakes of up to 1.95 mmol g⁻¹ at 298 K and 1 bar. acs.org In metal-organic frameworks (MOFs), the choice of metal ion linked to the 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) ligand was shown to affect the pyrene stacking distance and, consequently, the CO₂ uptake. cam.ac.uk
Table 2: CO₂ Adsorption Capacities of Selected Pyrene-Based Porous Materials
| Material | Type | CO₂ Uptake (mmol g⁻¹) | Conditions |
| Azo-Py nih.gov | ALP | 2.89 | 298 K, 1 bar |
| Azo-Py nih.gov | ALP | 4.79 | 273 K, 1 bar |
| diMeTBAP-α acs.org | HOF | 1.95 | 298 K, 1 bar |
| Py-PDT POP-600 ossila.com | Carbonized POP | 2.7 | 298 K |
Energy Storage (e.g., Supercapacitors)
The high surface area, stability, and tunable properties of pyrene-based covalent organic polymers (COPs) and COFs make them promising electrode materials for supercapacitors. researchgate.netrsc.org These devices store energy via electrostatic double-layer capacitance (EDLC) and pseudocapacitance.
A covalent organic polymer (Py-DSDA-COP) prepared from 1,3,6,8-tetrakis(4-formylphenyl)pyrene exhibited a specific capacitance of 56.18 F g⁻¹. researchgate.netrsc.org The performance of such materials can be significantly enhanced by creating composites with highly conductive nanocarbons. When Py-DSDA-COP was combined with single-walled carbon nanotubes (SWCNTs), the resulting composite showed a much higher specific capacitance of 171 F g⁻¹ at a current density of 1 A g⁻¹ and an energy density of 23.7 W h kg⁻¹. researchgate.netrsc.org This improvement is attributed to enhanced π-π stacking interactions and the superior conductivity of the SWCNTs. researchgate.netrsc.org Other pyrene-based COP/SWCNT hybrids have demonstrated specific capacitances as high as 342 F g⁻¹ at 0.5 A g⁻¹ and retained 92% of their capacity after 10,000 cycles. acs.org In another example, a microporous carbon material derived from a pyrene-based polymer (Py-PDT POP-600) delivered a high specific capacitance of 550 F g⁻¹ at 0.5 A g⁻¹. ossila.com
Metal-Organic Frameworks (MOFs) and Hydrogen-Bonded Organic Frameworks (HOFs)
There is no available research detailing the use of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene as a building block for either Metal-Organic Frameworks or Hydrogen-Bonded Organic Frameworks. Research in this area predominantly focuses on pyrene derivatives functionalized with carboxylic acid groups, which can coordinate with metal ions to form MOFs or form strong intermolecular interactions for HOFs. For instance, 1,3,6,8-tetrakis(p-benzoic acid)pyrene (TBAPy) is a well-studied linker for constructing stable HOFs for therapeutic applications and highly porous MOFs for gas sorption. rsc.orgnih.govchalmers.se Similarly, 4,5,9,10-tetrakis(4-carboxyphenyl)pyrene has been used to create flexible hydrogen-bonded frameworks. nih.gov The hexyloxy functional groups on the target compound lack the coordinating ability of carboxylates, making its direct application in typical MOF and HOF synthesis less straightforward.
Porous Organic Polymers (POPs)
No specific studies have been found that report the synthesis or application of Porous Organic Polymers (POPs) using 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene as a monomer. The construction of POPs typically involves monomers with reactive sites that can undergo polymerization to form a porous network. Research on pyrene-based POPs has utilized derivatives like 1,3,6,8-tetrakis(4-formylphenyl)pyrene, which can react with other monomers to create microporous materials for gas uptake and energy storage. ossila.com
Nonlinear Optical (NLO) Materials
Research into the nonlinear optical (NLO) properties of pyrene derivatives is an active field. researchgate.netnih.gov These properties are crucial for applications like optical switching and data storage. However, no studies were found that specifically measure or analyze the NLO characteristics of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene.
The third-order nonlinear optical (NLO) properties for the specific compound 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene are not documented in the available scientific literature. While other pyrene derivatives have been investigated for their NLO response, which is critical for applications in photonics and optoelectronics, specific data, including the nonlinear refractive index or absorption coefficient for this particular molecule, has not been published.
There is no available research on the application of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene in optical limiting. Optical limiting materials are designed to protect sensors and eyes from high-intensity light, and materials with strong nonlinear absorption are potential candidates. Studies have been conducted on various organic molecules and other pyrene derivatives for this purpose, but this specific compound has not been evaluated.
Light Harvesting Systems
The molecular architecture of pyrene derivatives makes them attractive candidates for use in artificial light-harvesting systems, which mimic natural photosynthesis by absorbing light and transferring energy. nih.govresearchgate.netnih.gov These systems are fundamental to developing technologies like more efficient solar cells. Despite the potential suitability of its chromophoric core, there is no specific research available that incorporates or studies 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene as a component in a light-harvesting antenna or system. Research in this area has focused on other functionalized pyrenes. nih.govresearchgate.net
Future Directions and Research Outlook
Emerging Trends in Pyrene (B120774) Derivative Research for Advanced Materials
The research landscape for pyrene derivatives is rapidly evolving, with a clear trend towards their use in high-performance advanced materials. A significant area of interest is in organic electronics, where 1,3,6,8-tetrasubstituted pyrenes are being developed as solution-processable materials for devices like organic light-emitting diodes (OLEDs). nih.gov For instance, star-shaped organic semiconductors derived from 1,3,6,8-tetrabromopyrene (B107014) have demonstrated utility as the active emitting layer in deep-blue OLEDs. nih.gov
Another emerging trend is the design of asymmetrically substituted pyrenes that function as environmentally responsive fluorescent probes. These molecules can exhibit bright, solvatochromic fluorescence, changing color in response to the polarity of their environment. nih.govacs.org This property is highly desirable for creating advanced sensors and imaging agents.
Furthermore, the rigid and highly aromatic structure of the pyrene core makes it an ideal building block for porous materials. There is a growing focus on incorporating 1,3,6,8-tetrasubstituted pyrene units, such as 1,3,6,8-tetrakis(4-formylphenyl)pyrene, into the structure of Covalent Organic Frameworks (COFs). ossila.com These pyrene-based COFs are showing great promise in applications ranging from photocatalytic hydrogen evolution and toxic metal removal to gas uptake and energy storage. ossila.comrsc.org The inherent photophysical properties of the pyrene moiety are being harnessed to create materials with integrated functionalities.
Challenges and Opportunities in Synthetic Control for Complex Architectures
While the potential of 1,3,6,8-tetrasubstituted pyrenes is vast, their synthesis presents both challenges and opportunities. The electrophilic substitution of pyrene preferentially occurs at the 1, 3, 6, and 8 positions, making 1,3,6,8-tetrabromopyrene a readily available and practical precursor for a wide range of derivatives. rsc.orguky.edu This precursor can be further functionalized through common cross-coupling reactions like the Suzuki and Sonogashira reactions. rsc.orgresearchgate.net
However, achieving more complex and less symmetric substitution patterns is a significant synthetic hurdle. uky.edursc.org The synthesis of asymmetrically substituted pyrenes, for example with different functional groups at the 1, 3, 6, and 8 positions, is considered difficult but is a key area of opportunity for creating highly specialized materials. nih.govacs.org Researchers are developing indirect synthetic methods, involving intermediates like reduced pyrenes or the cyclization of biphenyls, to access pyrenes with less common substitution patterns that are not achievable through direct functionalization. rsc.org
The opportunity lies in the development of novel synthetic methodologies that offer precise regiocontrol over the pyrene core. Success in this area would unlock the ability to fine-tune the electronic and photophysical properties of these molecules with unprecedented accuracy, leading to the creation of materials tailored for specific, high-end applications.
Advancements in Multi-Functional Material Design
A significant trend in the development of pyrene-based materials is the move towards multi-functionality, where a single material is designed to perform multiple roles. The 1,3,6,8-tetrasubstituted pyrene framework is particularly well-suited for this approach. By carefully selecting the substituents, researchers can imbue the final molecule with a combination of desirable properties.
For example, pyrene derivatives can be designed to act as both the light-emitting material and the hole-transporting layer in an OLED, simplifying device architecture. google.com The introduction of sterically bulky aryl groups at the 1,3,6,8-positions can effectively inhibit π-stacking, a phenomenon that often quenches fluorescence in the solid state. This strategy has led to the development of highly efficient and stable blue emitters for OLEDs. acs.org
Furthermore, the combination of electron-donating and electron-accepting moieties on the same pyrene core can lead to materials with strong intramolecular charge transfer characteristics. This results in properties like solvatochromism, where the material's color and fluorescence change with the polarity of the solvent, making them useful as sensors. nih.govacs.org The ability to integrate different functional groups onto a single, robust pyrene scaffold is a powerful tool for creating the next generation of advanced, multi-functional materials.
Integration of Pyrene Derivatives in Hybrid Systems and Devices
The integration of pyrene derivatives into hybrid systems and devices is a key area of current and future research. Their strong π-π stacking ability and electronic properties make them excellent candidates for non-covalent functionalization of other materials, such as carbon nanotubes. nih.gov These hybrid materials can exhibit synergistic properties, for example, combining the high surface area and conductivity of carbon nanotubes with the sensing capabilities of pyrene derivatives to create highly sensitive chemical sensors. nih.gov
In the realm of optoelectronics, 1,3,6,8-tetrasubstituted pyrenes are being incorporated into a variety of devices. They are used as the active component in solution-processed OLEDs, offering the potential for low-cost, large-area device fabrication. nih.gov Their high fluorescence quantum yields and tunable emission colors make them attractive as emitters. google.comacs.org
Moreover, these pyrene derivatives are crucial building blocks for creating highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org In these systems, the pyrene unit acts as a photoactive strut, creating a framework that can be used for applications such as photocatalysis, gas storage, and separation. ossila.comrsc.org The ability to incorporate these well-defined molecular components into larger, functional architectures is a promising direction for creating novel devices with tailored properties.
Outlook for Theoretical Modeling and Predictive Design in Pyrene Chemistry
Theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is becoming an indispensable tool in the field of pyrene chemistry. researchgate.netresearchgate.net These computational methods allow researchers to predict the electronic structure, photophysical properties, and charge transport characteristics of new pyrene derivatives before they are synthesized. researchgate.net This predictive capability significantly accelerates the material discovery process, saving time and resources.
For instance, theoretical calculations can be used to estimate the HOMO and LUMO energy levels of a potential hole-transporting material, ensuring a good energy level alignment with other components in a device like a perovskite solar cell. researchgate.net Modeling can also predict how different substituents on the pyrene core will affect its absorption and emission spectra, allowing for the rational design of molecules with specific colors. researchgate.net
Furthermore, theoretical studies can provide fundamental insights into intermolecular interactions, such as the π-π stacking that is crucial for the performance of many pyrene-based materials. nih.gov By understanding these interactions at a molecular level, researchers can design molecules with controlled aggregation behavior, for example, to enhance excimer emission or to prevent fluorescence quenching in the solid state. researchgate.netacs.org The synergy between theoretical prediction and experimental synthesis is expected to be a major driver of innovation in pyrene chemistry, leading to the development of new materials with optimized properties for a wide range of applications.
Data Tables
Table 1: Examples of 1,3,6,8-Tetrasubstituted Pyrene Derivatives and Their Applications
| Compound Name | Key Feature/Application | Reference(s) |
| 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene | Solution-processable, deep blue emission in OLEDs | nih.gov |
| 1,3,6,8-tetrakis(4-formylphenyl)pyrene | Building block for Covalent Organic Frameworks (COFs) for photocatalysis and energy storage | ossila.com |
| 1,3,6,8-tetra(4-dibenzofuranyl)pyrene | Blue light emitting material for OLEDs with high efficiency and long lifetime | google.com |
| 1,3,6,8-tetrakis(3,5-dimethylphenyl)pyrene | Efficient electroluminescence from excimers in non-doped OLEDs | researchgate.net |
| Asymmetric pyrenes with donor/acceptor groups | Solvatochromic fluorescence for sensing applications | nih.govacs.org |
Table 2: Synthetic Approaches for Substituted Pyrenes
| Synthetic Method | Target Substitution | Key Advantages/Challenges | Reference(s) |
| Direct Bromination | 1,3,6,8-tetrabromo | High yield, readily available precursor | rsc.orguky.edu |
| Suzuki/Sonogashira Coupling | 1,3,6,8-tetra-aryl/alkynyl | Versatile for introducing various functional groups | rsc.orgresearchgate.net |
| Asymmetric Synthesis | 1,3,6,8-asymmetric | Difficult to achieve, allows for fine-tuning of properties | nih.govacs.org |
| Indirect Methods (e.g., cyclization) | Non-standard patterns | Access to a wider range of isomers, overcomes limitations of direct substitution | rsc.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
